molecular formula C27H29N5 B2990195 2-methyl-3-phenyl-8-(4-(o-tolyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine CAS No. 896838-10-1

2-methyl-3-phenyl-8-(4-(o-tolyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2990195
CAS No.: 896838-10-1
M. Wt: 423.564
InChI Key: CJHLOTGXVJAHPM-UHFFFAOYSA-N
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Description

2-methyl-3-phenyl-8-(4-(o-tolyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

The synthesis of 2-methyl-3-phenyl-8-(4-(o-tolyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of intermediate compounds and subsequent cyclization reactions. One common synthetic route involves the reaction of 2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine with o-tolylpiperazine under specific conditions, such as refluxing in an appropriate solvent . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-methyl-3-phenyl-8-(4-(o-tolyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Scientific Research Applications

2-methyl-3-phenyl-8-(4-(o-tolyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar compounds to 2-methyl-3-phenyl-8-(4-(o-tolyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinctive chemical and biological properties.

Properties

IUPAC Name

11-methyl-2-[4-(2-methylphenyl)piperazin-1-yl]-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5/c1-19-9-6-7-14-24(19)30-15-17-31(18-16-30)27-22-12-8-13-23(22)28-26-25(20(2)29-32(26)27)21-10-4-3-5-11-21/h3-7,9-11,14H,8,12-13,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHLOTGXVJAHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=C4CCCC4=NC5=C(C(=NN53)C)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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